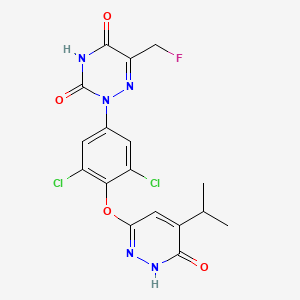
THR-|A agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THR-|A agonist 1 is a synthetic compound designed to selectively activate thyroid hormone receptor beta (THR-β). This receptor plays a crucial role in regulating metabolic processes, including cholesterol and lipid metabolism. This compound has shown promise in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) and hypercholesterolemia .
Preparation Methods
The synthesis of THR-|A agonist 1 involves several steps, starting with the preparation of the core heterocyclic structure. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.
Functional group modifications: Introduction of functional groups that enhance the selectivity and potency of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
Chemical Reactions Analysis
THR-|A agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
THR-|A agonist 1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of THR-β agonists.
Biology: Researchers use it to investigate the role of THR-β in cellular metabolism and gene expression.
Mechanism of Action
THR-|A agonist 1 exerts its effects by selectively binding to and activating THR-β. This activation leads to the modulation of gene expression involved in lipid and cholesterol metabolism. The compound increases the expression of genes such as carnitine palmitoyltransferase 1, which enhances mitochondrial fatty acid oxidation and reduces liver fat content .
Comparison with Similar Compounds
THR-|A agonist 1 is compared with other THR-β agonists such as:
Sobetirome (GC-1): Known for its lipid-lowering effects but with different potency and selectivity profiles.
Resmetirom (MGL-3196): Another potent THR-β agonist with a focus on treating NASH.
VK2809: A liver-targeted THR-β agonist with promising results in reducing liver fat and cholesterol levels
This compound is unique due to its specific structural modifications that enhance its selectivity for THR-β over other thyroid hormone receptors, potentially reducing side effects associated with non-selective activation .
Properties
Molecular Formula |
C17H14Cl2FN5O4 |
|---|---|
Molecular Weight |
442.2 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-6-(fluoromethyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14Cl2FN5O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,6H2,1-2H3,(H,23,26)(H,21,27,28) |
InChI Key |
GJJDEZUDUGNRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















